3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Description
3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C13H17N3O2S2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.07621914 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in the given compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been associated with a wide range of biological activities .
Pharmacokinetics
The pyrrolidine ring, a significant feature of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization .
Action Environment
The pyrrolidine ring, a significant feature of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Analysis
Biochemical Properties
3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to enhance the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them, thereby affecting the overall biochemical reactions within the cell.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular activities, such as proliferation, differentiation, and apoptosis . Additionally, it may affect the expression of genes involved in critical cellular processes, thereby altering the cell’s metabolic state and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways and gene expression . The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in biochemical research.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical analysis. In laboratory settings, the compound’s effects may change over time due to its stability and degradation. Long-term studies in vitro and in vivo have shown that the compound can maintain its activity for extended periods, although it may degrade under certain conditions . These temporal effects are essential for understanding the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis . Understanding the dosage effects is critical for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism, affecting the overall biochemical state of the cell . These interactions are essential for understanding the compound’s impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within the cell . These interactions can affect the compound’s activity and function, making it essential to understand its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of this compound is crucial for its biochemical activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s activity and function, making it essential to understand its subcellular distribution and targeting mechanisms.
Properties
IUPAC Name |
3-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-15-12(18)11-9(4-7-19-11)14-13(15)20-8-10(17)16-5-2-3-6-16/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJARZEXGNPQEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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